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carboxylate

Cat. No.: B040367 Get Quote

Spectroscopic Analysis of Methyl 5-bromofuran-
2-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of

Methyl 5-bromofuran-2-carboxylate and its derivatives. By presenting key experimental data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), this document serves as a valuable resource for the identification and characterization of

this class of compounds, which are important intermediates in medicinal chemistry and

materials science.

Comparative Spectroscopic Data
The structural elucidation of Methyl 5-bromofuran-2-carboxylate and its derivatives relies on

the combined interpretation of data from various spectroscopic techniques. Below is a

summary of the available experimental and computed data for the target compound and a

closely related derivative, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, which provides

valuable insights into the expected spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹H and ¹³C NMR data for Methyl 5-bromofuran-2-carboxylate are not

readily available in the public domain, the data for the closely related N'-(5-bromofuran-2-

carbonyl)isonicotinohydrazide offers a strong comparative basis. The furan ring protons and

carbons in both compounds are expected to have similar chemical shifts.

Table 1: ¹H NMR Data Comparison

Compound Solvent
Chemical Shift (δ) in ppm
(Integration, Multiplicity, J
in Hz, Assignment)

Methyl 5-bromofuran-2-

carboxylate (Predicted)
CDCl₃

~7.1-7.2 (1H, d, J ≈ 3.6 Hz, H-

3), ~6.4-6.5 (1H, d, J ≈ 3.6 Hz,

H-4), ~3.9 (3H, s, -OCH₃)

N'-(5-bromofuran-2-

carbonyl)isonicotinohydrazide[

1]

DMSO-d₆

7.32 (1H, d, J=3.6 Hz, ArH),

6.84 (1H, d, J=3.6 Hz, ArH),

7.80 (2H, dd, J=4.4, 1.6 Hz,

ArH), 8.79 (2H, dd, J=4.4, 1.6

Hz, ArH), 10.62 (1H, bs, NH),

10.81 (1H, bs, NH)

Table 2: ¹³C NMR Data Comparison

Compound Solvent
Chemical Shift (δ) in ppm
(Assignment)

Methyl 5-bromofuran-2-

carboxylate (Predicted)
CDCl₃

~158-160 (C=O), ~145 (C2),

~125 (C5), ~120 (C3), ~115

(C4), ~52 (-OCH₃)

N'-(5-bromofuran-2-

carbonyl)isonicotinohydrazide[

1]

DMSO-d₆

114.69, 117.87, 121.84,

126.21, 139.80, 148.41,

151.05, 156.71, 164.85
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

key absorptions for Methyl 5-bromofuran-2-carboxylate are expected for the C=O of the

ester, the C-O bonds, and the vibrations of the furan ring.

Table 3: IR Spectroscopy Data

Compound Technique
Key Absorptions
(cm⁻¹) and
Assignments

Source

Methyl 5-bromofuran-

2-carboxylate
ATR-Neat

C=O stretch, C-O

stretch, furan ring

vibrations

Bio-Rad Laboratories,

Inc. (via PubChem)[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition. For brominated

compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key

diagnostic feature.

Table 4: Mass Spectrometry Data

Compound Ionization Method
Key Fragments
(m/z) and
Interpretation

Source

Methyl 5-bromofuran-

2-carboxylate
GC-MS

204/206 (M⁺, isotopic

pair for Br), 173/175

([M-OCH₃]⁺)

NIST Mass

Spectrometry Data

Center (via PubChem)

[2]
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The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified furan derivative in about

0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR

tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio. Use a standard pulse sequence.

¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C spectrum. A larger number of scans is

typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Position the sample on the crystal and apply pressure if it is a solid to

ensure good contact. Collect the sample spectrum.
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Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be

further diluted as needed.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a

syringe pump.

Ionization: Apply a high voltage to the capillary tip to generate charged droplets, which

desolvate to produce gas-phase ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to

separate them based on their mass-to-charge ratio.

Data Acquisition: Record the mass spectrum, observing the molecular ion peak and any

characteristic fragment ions. For brominated compounds, look for the characteristic isotopic

pattern.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of a synthesized Methyl 5-bromofuran-2-carboxylate derivative.
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Workflow for Structural Confirmation of Methyl 5-bromofuran-2-carboxylate Derivatives
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Caption: Workflow for the structural confirmation of furan derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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